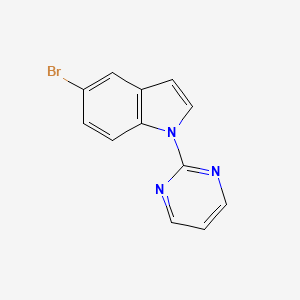

5-bromo-1-(pyrimidin-2-yl)-1H-indole

Description

Properties

CAS No. |

1228147-70-3 |

|---|---|

Molecular Formula |

C12H8BrN3 |

Molecular Weight |

274.121 |

IUPAC Name |

5-bromo-1-pyrimidin-2-ylindole |

InChI |

InChI=1S/C12H8BrN3/c13-10-2-3-11-9(8-10)4-7-16(11)12-14-5-1-6-15-12/h1-8H |

InChI Key |

DRYBGGWKKVJXJQ-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)N2C=CC3=C2C=CC(=C3)Br |

Synonyms |

5-bromo-1-pyrimidin-2-yl-1H-indol |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly influences electronic properties and reactivity:

Key Observations :

Substituent Variations at the C5 Position

The C5 bromine atom is critical for reactivity and downstream modifications:

Structural Analogs with Heterocyclic Modifications

Compounds with additional heterocycles demonstrate diverse applications:

Key Observations :

- Imidazole derivatives (e.g., compounds 34–36 in ) may exhibit distinct bioactivity due to additional hydrogen-bonding sites.

Q & A

Basic Question

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry (e.g., pyrimidine coupling at N1 of indole) via shifts at δ 8.5–9.0 ppm (pyrimidine protons) .

- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 385.0461 for brominated derivatives) .

- TLC : Monitor reaction progress with EtOAc/hexane (Rf ≈ 0.30) .

How can conflicting data on reaction yields (e.g., 25% vs. 50%) be resolved in scale-up syntheses?

Advanced Question

Yield discrepancies arise from:

- Side reactions : Unreacted azides (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) may persist due to incomplete CuAAC .

- Workup losses : Precipitation in water during extraction reduces recovery; switching to brine-saturated EtOAc minimizes losses .

Resolution : - In-line monitoring : Use FTIR or ReactIR to track azide consumption .

- Design of Experiments (DoE) : Vary temperature (60–90°C) and catalyst loading to identify Pareto-optimal conditions .

What methodologies are recommended for evaluating the compound’s pharmacokinetic properties?

Advanced Question

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2) .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction .

- Caco-2 permeability : Assess intestinal absorption via apparent permeability (Papp) in cell monolayers .

How can regioselectivity challenges during bromination be addressed?

Basic Question

Bromination at C5 of indole is favored using N-bromosuccinimide (NBS) in DCM under radical initiation (e.g., AIBN) . Competing C3 bromination is suppressed by:

- Steric hindrance : Pre-functionalize N1 with bulky groups (e.g., pyrimidine) to block C3 .

- Temperature control : Reactions at 0–5°C reduce radical mobility, enhancing C5 selectivity .

What are the best practices for stability testing of this compound under storage conditions?

Basic Question

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers; DMSO solutions degrade within 2 weeks at RT .

- HPLC-MS : Monitor degradation products (e.g., dehalogenation or oxidation) monthly .

How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

Advanced Question

- CYP3A4 inhibition : Screen using fluorogenic substrates (e.g., BFC); IC50 values <10 μM suggest high risk of drug-drug interactions .

- Metabolite profiling : Identify hydroxylated or demethylated products via LC-QTOF-MS .

- Implications : Poor CYP stability may necessitate prodrug strategies or structural tweaks (e.g., replacing labile substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.